
EG01377 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EG01377 TFA salt is a selective neuropilin-1 (NRP1) antagonist, which shows immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells, as well as immune modulation through anti-angiogenic, anti-migratory, and anti-tumour effects.
化学反応の分析
Core Synthetic Route and Functionalization
EG01377’s synthesis begins with a brominated dihydrobenzofuran scaffold. The critical steps include:
1.1. Sulfonamide Formation
Reaction : Coupling 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate.
Conditions : DMF, room temperature.
Outcome : Forms intermediate 3 (methyl ester) with subsequent hydrolysis to carboxylic acid 4 using LiOH .
1.2. Arginine Conjugation
Reaction : Acid 4 is coupled with Pbf-protected arginine methyl ester via carbodiimide activation.
Reagents : PYBOP, DMAP.
Yield : 85–90% after hydrolysis to remove the methyl ester .
Reductive Amination for Alkyne Functionalization
EG01377 was modified to incorporate alkyne-PEG linkers for fluorescent probe development:
Reaction :
- Reactants : EG01377 free base, aldehyde 6 (commercially available).
- Conditions : Reductive amination with NaBH(OAc)₃ in DMF.
- Product : Phenoxy alkyne 7 , enabling click chemistry for fluorophore conjugation (e.g., 5-carboxyfluorescein) .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield | Analytical Data |
---|---|---|---|
Reductive amination | NaBH(OAc)₃, DMF, RT | 95% | LCMS: [M+H]⁺ = 1,148 |
PEG-amine conjugation | PYBOP, DMAP, DMF | 83.9% | ¹H NMR (DMSO-d6): δ 7.2–8.1 |
3.1. Stage 1: PEG-Amine Intermediate
Reaction :
- Reactants : Fmoc-PEG-acid, EG01377 di-TFA salt.
- Conditions : PYBOP/DMAP-mediated coupling in DMF.
- Deprotection : TFA/ACN-H₂O (50:50).
- Yield : 41% after reverse-phase purification .
3.2. Stage 2: Fluorescein Conjugation
Reaction :
- Reactants : PEG-amine intermediate, 5-carboxyfluorescein.
- Conditions : PYBOP/DMAP in DMF, followed by reverse-phase chromatography.
- Yield : 83.9% with LCMS confirmation ([M+H]⁺ = 1,148) .
Suzuki-Miyaura Cross-Coupling
Purpose : Diversification of the dihydrobenzofuran core.
Reaction :
- Reactants : Brominated intermediate 6 , arylboronic acids.
- Catalyst : Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O.
- Outcome : Aryl-substituted derivatives (e.g., 7a , 7b ) for structure-activity relationship studies .
Table 2: Representative Coupling Examples
Boronic Acid | Product | Yield | Application |
---|---|---|---|
2-Formylphenyl | 7a | 78% | Antiangiogenic activity |
3-Formylphenyl | 7b | 82% | Treg cell modulation |
Crystallographic Validation of Binding
X-ray structures (PDB 6FMF, 6FMC) revealed two conformations of EG01377 bound to NRP1-b1:
- Hydrogen bonding : Carboxyl group interacts with S346/T349.
- Aromatic interactions : Benzothiadiazole group adopts distinct poses depending on E348 rotamerization .
Stability and Derivatization
EG01377-based radioconjugates demonstrated:
- Stability : >90% intact in PBS (pH 7.4) and human serum after 24 hrs.
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with THPTA ligand yielded fluorescent probes (14.2% yield) .
EG01377 TFA’s synthetic versatility enables its application in angiogenesis inhibition, immune modulation, and diagnostic probe development. Its well-characterized reactivity profile supports further optimization for therapeutic and imaging applications.
特性
分子式 |
C28H31F3N6O8S2 |
---|---|
分子量 |
700.71 |
IUPAC名 |
(3-((5-(4-(aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-L-arginine compound with 2,2,2-trifluoroacetic acid (1:1) |
InChI |
InChI=1S/C26H30N6O6S2.C2HF3O2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;3-2(4,5)1(6)7/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChIキー |
ULVKWGGHMNAQEG-BDQAORGHSA-N |
SMILES |
NC(NCCC[C@H](NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O)C(O)=O)=N.OC(C(F)(F)F)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EG-01377 TFA; EG 01377 TFA; EG01377 TFA; EG-01377; EG01377; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。